Quincorine

Descripción

Significance as a Research Compound in Organic and Medicinal Chemistry

Quincorine holds significance in organic and medicinal chemistry due to its potential as a chiral building block for the synthesis of novel compounds researchgate.netresearchgate.net. Its structure allows for diverse chemical modifications, making it valuable in the exploration of new therapeutic agents chemimpex.com. Researchers leverage this compound's characteristics in medicinal chemistry and drug development chemimpex.com. The compound is of interest to the pharmaceutical industry as an unprecedented motif with an alkaloid-like nature researchgate.net.

Role as a Bicyclic Quinuclidine (B89598) Scaffold in Chemical Research

A key aspect of this compound is its role as a bicyclic quinuclidine scaffold chemimpex.comfishersci.comnih.gov. The quinuclidine core structure is known to exhibit high affinity towards various biological receptors, such as 5-HT3, 5-HT4, and NK1 receptors buchler-gmbh.com. This inherent property of the quinuclidine scaffold contributes to the potential of its derivatives in addressing various health conditions buchler-gmbh.com. This compound specifically possesses an additional hydroxymethyl functionality, which provides a site for further attachment of pharmacophoric groups and facilitates the development of more complex and selective compounds buchler-gmbh.com.

Overview of Key Research Domains Involving this compound

Research involving this compound spans several key domains. It is actively studied in the development of enantioselective catalysts for asymmetric synthesis buchler-gmbh.com. Its utility as a chiral building block is explored in the synthesis of a wide variety of non-natural and semi-natural Cinchona alkaloids and other novel compounds buchler-gmbh.comresearchgate.net. This compound and its derivatives are also investigated in medicinal chemistry for their potential biological activities and in the synthesis of potential therapeutic agents, including in neuroscience research buchler-gmbh.comchemimpex.comuantwerpen.beutah.edu. Furthermore, this compound has found applications in supramolecular chemistry researchgate.netresearchgate.net and is utilized in the total synthesis of complex molecules and natural products like quinine (B1679958) and quinidine (B1679956) researchgate.netrsc.orgresearchgate.net.

Detailed research findings highlight the application of this compound in specific reactions, such as asymmetric acylation, hydrogenation, and cross-coupling reactions, where high enantioselectivity (up to 99% ee) has been achieved with derived chiral ligands buchler-gmbh.com. Studies also describe the synthesis of dehydroxyquinines through Ni-catalyzed cross electrophile coupling involving this compound bromide researchgate.netresearchgate.net, and the synthesis of enantiopure quinuclidin-3-one (B120416) derivatives from this compound liverpool.ac.uk. The synthesis and properties of this compound analogs, such as didehydro and dihydro derivatives, have also been reported capes.gov.br. Research into the chemical properties of this compound derivatives has indicated that remote substituents can significantly impact the basicity of the bridgehead nitrogen atom researchgate.netresearchgate.net.

The physical properties of this compound are also characterized in research.

| Property | Value | Source |

| Physical Form | Solid compound | buchler-gmbh.com |

| Melting Point | 25-27 °C | buchler-gmbh.com |

| Boiling Point | 269.5 °C | buchler-gmbh.com |

| Molecular Weight | 167.252 g/mol | fishersci.comnih.gov |

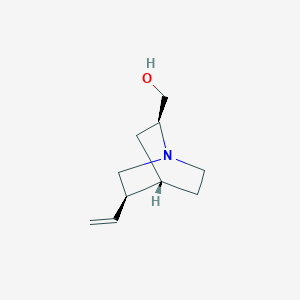

| Molecular Formula | C₁₀H₁₇NO | fishersci.comnih.gov |

| CAS Number | 207129-35-9 | fishersci.comnih.gov |

| PubChem CID | 92020979 or 10997424 | fishersci.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H17NO |

|---|---|

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9-,10-/m0/s1 |

Clave InChI |

GAFZBOMPQVRGKU-GUBZILKMSA-N |

SMILES isomérico |

C=C[C@H]1CN2CC[C@H]1C[C@H]2CO |

SMILES canónico |

C=CC1CN2CCC1CC2CO |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Quincorine and Its Analogues

Total Synthesis Approaches to the Quincorine Framework

The total synthesis of the quinuclidine (B89598) framework, the core bicyclic amine structure of this compound and other Cinchona alkaloids, represents a significant challenge in organic chemistry due to the presence of multiple stereocenters. wikipedia.org Historically, the synthesis of quinine (B1679958), from which this compound is derived, has been a benchmark for synthetic innovation. researchgate.net

One of the landmark achievements was the first entirely stereoselective total synthesis of (-)-quinine reported by Stork and colleagues. udel.edu This approach established stereocontrol over the crucial asymmetric centers at C-8 and C-9, which had been a major hurdle in previous efforts. udel.edu The strategy involved constructing the quinuclidine ring through an intramolecular conjugate addition, paving the way for the stereospecific synthesis of deoxyquinine (B79579) (this compound). udel.edu

More recently, a concise and flexible total synthesis developed by Maulide and coworkers provides a modern approach to the quinine framework and its analogues. scientificupdate.com This strategy commences with (-)-3-aminoquinuclidine and employs two key stereoselective steps: a palladium-catalyzed C(sp³)–H activation to introduce aryl groups with high regio- and diastereocontrol, and a novel C8-C9 disconnection strategy based on an aldol (B89426) reaction. scientificupdate.com This method allows for the flexible introduction of various substituents, demonstrating a powerful route to both natural and unnatural quinine isomers and, by extension, the this compound scaffold. scientificupdate.com

| Key Synthetic Approach | Starting Material | Key Transformations | Significance |

| Stork Synthesis (2001) | N/A | Stereospecific construction of the quinuclidine ring via intramolecular conjugate addition. | First entirely stereoselective total synthesis of quinine, enabling stereocontrol at C-8 and C-9. udel.edu |

| Maulide Synthesis (2018) | (-)-3-aminoquinuclidine | Pd-catalyzed C(sp³)–H activation; Aldol reaction for C8-C9 bond formation. | Concise, flexible route to quinine and C3-aryl derivatives, adaptable for various analogues. scientificupdate.com |

Semisynthetic Transformations from Cinchona Alkaloids

Given the relative abundance of Cinchona alkaloids such as quinine (QN) and quinidine (B1679956) (QD), semisynthesis is a highly practical and widely used approach to obtain this compound (9-deoxyquinine) and its derivatives. wiley-vch.de This strategy leverages the existing complex scaffold of the natural product and modifies it through targeted chemical reactions. The primary transformation required to convert quinine to this compound is the deoxygenation of the hydroxyl group at the C-9 position. udel.edu

Various methods have been developed to achieve this C-9 modification. One common strategy involves converting the C-9 hydroxyl into a good leaving group, followed by reduction. For instance, the hydroxyl group can be mesylated to form an O-mesylated derivative. nih.govspringernature.com This intermediate can then be subjected to reduction, for example, using lithium aluminum hydride (LiAlH₄), to yield the 9-deoxy product. nih.gov Another approach involves a Mitsunobu reaction to introduce a different functional group, such as an azide, at the C-9 position, which can then be reduced. nih.govspringernature.com These methods provide efficient pathways to 9-amino(9-deoxy) derivatives, and similar reductive strategies are applicable for the synthesis of this compound itself.

Derivatization Strategies for this compound-Based Compounds

Derivatization of the this compound scaffold is essential for exploring the structure-activity relationships of this class of compounds. Various chemical reactions can be employed to introduce new functional groups and structural motifs.

Esterification is a common derivatization strategy for Cinchona alkaloids, primarily targeting the C-9 hydroxyl group. While this compound itself lacks this hydroxyl group, this reaction is highly relevant for its parent compounds, like quinine. A straightforward and efficient method involves the reaction of the C-9 hydroxyl group with various alkyl or aryl carbonyl chlorides. This reaction leads to the formation of a series of ester quinine derivatives, effectively modifying the steric and electronic properties around this crucial position.

A powerful modern method for the functionalization of the this compound framework is the nickel-catalyzed cross-electrophile coupling. This reaction enables the direct formation of carbon-carbon bonds by coupling two different electrophiles. Specifically, this strategy has been successfully applied to the arylation of this compound bromide.

In this process, a Ni(0) catalyst undergoes oxidative addition to the aryl bromide, forming an aryl-Ni(II) species. nih.gov This intermediate then reacts with the alkyl radical, generated from the this compound precursor, to form a Ni(III) complex. nih.gov Subsequent reductive elimination yields the desired C-C coupled product and regenerates the catalyst. nih.gov This methodology is robust and compatible with a diverse range of (hetero)aryl bromides bearing various functional groups, providing efficient access to novel dehydroxyquinines.

| Reaction | Catalyst System | Coupling Partners | Product Type |

| Cross-Electrophile Coupling | Nickel Catalyst | This compound bromide & (Hetero)aryl bromides | Arylated this compound derivatives (Dehydroxyquinines) |

The rigid bicyclic framework of this compound can be transformed into novel amino acid derivatives through oxidative cleavage. The oxidation of this compound (QCI) and its epimer Quincoridine (QCD) has been systematically investigated. Using acidic chromium(VI)-mediated oxidation, commonly known as the Jones oxidation, the this compound scaffold is cleaved to produce bicyclic α-amino acids and dicarboxylic acid derivatives. chemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.comwikipedia.org These products are obtained as epimerically and enantiomerically pure compounds. The Jones oxidation protocol for this transformation has been optimized with respect to both the reaction conditions and the work-up procedure, which involves the addition of ethylenediamine.

The α-amino acids and dicarboxylic acid derivatives obtained from the oxidation of this compound serve as precursors for the synthesis of novel bridged bicyclic α-amino acid esters. These conformationally constrained amino acid analogues are of significant interest in medicinal chemistry and peptide design. The synthesis is achieved by esterification of the carboxylic acid functionalities on the bicyclic scaffolds produced during the oxidative cleavage of this compound and Quincoridine. This approach provides access to unique, enantiomerically pure building blocks derived directly from the natural alkaloid framework.

Enantioselective Synthesis and Chiral Pool Expansion with this compound Derivatives

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. Enantioselective synthesis, the process of preferentially forming one enantiomer of a chiral product over the other, relies heavily on the use of chiral catalysts and building blocks. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiopure compounds from natural sources, such as amino acids, terpenes, and alkaloids, which serve as foundational starting materials for complex asymmetric syntheses. nih.govnih.gov

This compound, derived from the major Cinchona alkaloids like quinine and quinidine, is a significant member of this chiral pool. nih.gov The inherent chirality and rigid [2.2.2] bicyclic structure of its quinuclidine core make it an exceptional scaffold for the development of chiral ligands and organocatalysts. nih.govuva.nl The strategic chemical modification of the this compound framework allows for a significant expansion of the chiral pool, leading to a diverse library of semi-synthetic derivatives with tailored catalytic properties. These modifications often target key functional groups, such as the 9-hydroxyl group, the quinuclidine nitrogen, and the 3-vinyl group, to introduce new functionalities like thiourea (B124793), squaramide, or primary amine moieties. nih.govtut.ac.jpdovepress.com

These derivatives often function as bifunctional organocatalysts. tut.ac.jp In a typical mechanism, the highly basic tertiary nitrogen of the quinuclidine ring activates the nucleophile through a general base catalysis pathway. tut.ac.jpdovepress.com Simultaneously, a hydrogen-bonding group, such as a thiourea or hydroxyl group strategically placed at the C9 position, activates the electrophile. This dual activation within a well-defined chiral environment, often described as a "chiral pocket," forces the substrates to approach each other in a specific orientation, resulting in the highly enantioselective formation of the product. dovepress.com

The development of these novel catalysts from the this compound scaffold has provided powerful tools for a wide range of asymmetric transformations, including carbon-carbon bond-forming reactions that are fundamental to organic synthesis. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the parent this compound structure enables chemists to achieve remarkable levels of stereocontrol, often with very low catalyst loadings. rsc.org This strategy not only enriches the toolbox of asymmetric catalysis but also underscores the enduring value of natural products in inspiring synthetic innovation.

Detailed Research Findings

The versatility of this compound-type derivatives is demonstrated in their successful application across various classes of asymmetric reactions. Researchers have developed numerous catalysts by modifying the C9 position of the Cinchona alkaloid core to introduce groups capable of hydrogen bonding, such as ureas and thioureas. These bifunctional catalysts have proven to be exceptionally effective.

For instance, quinine-derived thiourea catalysts are highly efficient in mediating asymmetric Michael additions. dovepress.com The data below showcases the performance of a representative catalyst in the addition of various malonates to 3-nitro-2H-chromenes, yielding highly functionalized products with two new stereocenters in excellent enantioselectivities. dovepress.com

| Entry | Nucleophile (Malonate) | Electrophile (Chromene) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Dimethyl malonate | 3-nitro-2H-chromene | 95 | 94 |

| 2 | Diethyl malonate | 3-nitro-2H-chromene | 92 | 92 |

| 3 | Diisopropyl malonate | 3-nitro-2H-chromene | 85 | 96 |

| 4 | Dibenzyl malonate | 3-nitro-2H-chromene | 98 | 95 |

| 5 | Dimethyl malonate | 6-bromo-3-nitro-2H-chromene | 96 | 93 |

Similarly, cinchonine-derived urea (B33335) catalysts have been effectively employed in asymmetric Mannich reactions. The reaction between 5H-oxazol-4-ones and various sulfonylimines proceeds with high diastereoselectivity and enantioselectivity, providing a direct route to valuable α-hydroxy-β-amino acid derivatives. dovepress.com

| Entry | Nucleophile (5H-oxazol-4-one) | Electrophile (N-Sulfonylimine) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 2-phenyl-5H-oxazol-4-one | N-(p-toluenesulfonyl)benzaldimine | 94 | >20:1 | 99 |

| 2 | 2-phenyl-5H-oxazol-4-one | N-(p-toluenesulfonyl)-4-chlorobenzaldimine | 95 | >20:1 | 99 |

| 3 | 2-phenyl-5H-oxazol-4-one | N-(p-toluenesulfonyl)-2-thiophenecarboxaldimine | 90 | 15:1 | 97 |

| 4 | 2-methyl-5H-oxazol-4-one | N-(p-toluenesulfonyl)benzaldimine | 88 | >20:1 | 98 |

| 5 | 2-phenyl-5H-oxazol-4-one | N-(triisopropylbenzenesulfonyl)benzaldimine | 92 | >20:1 | 99 |

These selected findings highlight how the strategic derivatization of the this compound scaffold leads to an expanded and highly effective set of chiral organocatalysts. The ability to achieve high stereocontrol in fundamental bond-forming reactions demonstrates the power of this approach, firmly establishing these semi-synthetic compounds as privileged catalysts in asymmetric synthesis.

Molecular Mechanisms of Action and Receptor Interaction Studies of Quincorine Derived Ligands

Investigation of Neurotransmitter System Modulation by Quinuclidine (B89598) Scaffolds

The quinuclidine scaffold, a key structural component of quincorine, has been a subject of significant interest in medicinal chemistry due to its ability to interact with various neurotransmitter systems. Research indicates that quinuclidine derivatives can mimic the quaternary nitrogen present in acetylcholine (B1216132), suggesting potential interactions with cholinergic receptors. This mimicry allows them to potentially influence cholinergic neurotransmission, a critical pathway in both the central and peripheral nervous systems. The structural similarity of the quinuclidine moiety to natural alkaloids known to interact with cholinergic receptors further supports this hypothesis. For instance, tropane (B1204802) alkaloids, which share a structural relationship with quinuclidine, are known to bind to muscarinic and/or nicotinic acetylcholine receptors, thereby blocking acetylcholine transmission.

Furthermore, the modulation of neurotransmitter systems by quinuclidine-based compounds is not limited to the cholinergic system. Studies have explored their effects on other systems, which can contribute to conditions such as neurotoxicity. researchgate.net The interference of certain compounds with the endogenous antioxidant defense system and inflammatory pathways can lead to the modulation of neurotransmitters. researchgate.net The heterocyclic system of quinuclidine, being chemically stable and present in many physiologically active substances, provides a versatile platform for designing molecules that can modulate various neurotransmitter pathways. nih.gov

Quinuclidine Scaffold Affinity for Specific Receptors (e.g., 5-HT3, 5-HT4, NK1)

The affinity of quinuclidine-based ligands for specific receptors is a key determinant of their pharmacological profile. Significant research has focused on their interaction with serotonin (B10506) (5-HT) and neurokinin (NK) receptors, which are implicated in a variety of physiological and pathological processes.

Notably, derivatives of the quinuclidine scaffold have demonstrated high affinity for the 5-HT3 receptor. A series of quinolinecarboxylic acid amides and an ester incorporating a quinuclidine moiety were synthesized and evaluated for their in vitro receptor affinity. nih.gov One particular derivative exhibited a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and displayed selectivity over 5-HT4 and D2 receptors. nih.govresearchgate.net These compounds also showed moderate 5-HT3 antagonist activity. nih.govresearchgate.net The structural modifications on the quinuclidine core and the attached substituents have a significant impact on the affinity and selectivity for target receptors like 5-HT3.

The affinity for 5-HT4 receptors has also been investigated. While the primary focus of some studies has been on 5-HT3 receptor affinity, the selectivity against 5-HT4 receptors is often concurrently evaluated to establish a comprehensive pharmacological profile. nih.govresearchgate.net The development of compounds with high affinity for receptors like 5-HT3 and 5-HT4 is of interest for their potential in treating neurological conditions.

While direct affinity data for this compound on NK1 receptors is not extensively detailed in the provided context, the quinuclidine scaffold is recognized as a key structural element in molecules targeting NK1 receptors. The strategic modification of the quinuclidine core is a crucial aspect of developing ligands with high affinity and selectivity for these receptors.

Table 1: In Vitro Receptor Affinity of a Quinuclidine-Containing Quinolinecarboxylic Acid Derivative

| Receptor | Ki (nM) |

|---|---|

| 5-HT3 | 9.9 |

| 5-HT4 | >1000 |

| D2 | >1000 |

Molecular Recognition Processes in Catalysis and Biological Systems

Molecular recognition is the foundation of specificity in biological processes and catalysis, involving non-covalent interactions between molecules. nih.govuu.se In the context of this compound-derived ligands, understanding these recognition processes is crucial for explaining their receptor affinity and mechanism of action. The interactions between a ligand and its receptor are governed by a variety of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. uu.senih.gov

The quinuclidine scaffold can play a significant role in these recognition events. Its defined three-dimensional structure can present functional groups in a precise orientation for optimal interaction with a receptor's binding site. The combination of synthetic models and biological complexation studies is essential to gather reliable information on these weak noncovalent interactions and the influence of the surrounding water molecules. nih.gov

In the realm of catalysis, derivatives of quinuclidine have also been utilized. The principles of molecular recognition that govern ligand-receptor binding are also at play in enzyme catalysis, where the substrate must be precisely recognized by the active site. mpg.de The unique structural and electronic properties of the quinuclidine moiety can be harnessed to design catalysts for specific chemical transformations.

Ligand-Receptor Binding Kinetics Analysis

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). researchgate.netyoutube.com These kinetic parameters, which determine the residence time of a ligand on its receptor, can be as crucial as binding affinity in defining a drug's pharmacological effect. researchgate.netresearchgate.net A longer residence time, for instance, may lead to a more sustained biological response.

To determine the binding affinity and kinetics of this compound-derived ligands, various quantitative binding assays are employed. labome.comnih.gov Radioligand binding assays are a common and robust method. labome.com These assays typically involve a competitive binding format where the unlabeled ligand (e.g., a this compound derivative) competes with a radioactively labeled ligand for binding to the receptor. nih.govmerckmillipore.com By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, the inhibition constant (Ki) can be determined, which is a measure of the ligand's affinity. nih.gov

Filtration-based assays are a conventional technique where the receptor-ligand complexes are separated from the unbound ligand by filtration through a membrane. nih.govmerckmillipore.com The amount of radioactivity retained on the filter is then quantified. Another approach is the scintillation proximity assay (SPA), a homogeneous assay format where the receptor is immobilized on a scintillant-containing bead. nih.gov Binding of a radioligand brings it into close proximity to the bead, resulting in the emission of light that can be detected. nih.gov

Non-radioactive methods, such as those based on fluorescence, are also widely used. labome.comrevvity.com These assays offer advantages in terms of safety and disposal. Regardless of the specific technique, the goal is to obtain quantitative data on the ligand's binding parameters. merckmillipore.com

Computational methods provide powerful tools for investigating ligand-receptor interactions at an atomic level. nih.govnih.gov Molecular dynamics (MD) simulations can be used to model the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netescholarship.org These simulations can help to identify the key amino acid residues in the receptor's binding pocket that are involved in the interaction with the ligand. mdpi.com

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method can be used to screen virtual libraries of compounds to identify potential new ligands and to understand the structure-activity relationships of a series of compounds. rowan.edu For this compound and its derivatives, computational studies can guide the design of new analogs with improved affinity and selectivity for their target receptors. nih.govbohrium.comresearchgate.net

Allosteric Modulation Studies with this compound-Inspired Scaffolds

Allosteric modulation represents an alternative approach to regulating receptor function. researchgate.netresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. researchgate.net This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. researchgate.net

The development of allosteric modulators offers several potential advantages over traditional orthosteric ligands, including greater subtype selectivity and a ceiling effect that may improve the safety profile. bohrium.com While direct evidence of this compound or its immediate derivatives acting as allosteric modulators is not prominent, the exploration of diverse chemical scaffolds for allosteric modulation is an active area of research. nih.govnih.gov The rigid and well-defined structure of the quinuclidine scaffold could potentially be exploited in the design of novel allosteric modulators for various G protein-coupled receptors (GPCRs) and other receptor types. researchgate.net The discovery of new chemotypes for allosteric modulation often involves scaffold hopping from known modulators or high-throughput screening of compound libraries. nih.gov Future studies could explore the potential of this compound-inspired scaffolds in this exciting area of drug discovery.

Inhibition of Inflammasome-Mediated Pathways by Related Alkaloids

The innate immune system relies on inflammasomes, which are intracellular multi-protein complexes, to detect and respond to a wide array of danger signals, including those from pathogens and host cell damage. doi.orgmdpi.com The NOD-like receptor (NLR) family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of this system and has been implicated in a variety of inflammatory diseases. mdpi.com Its activation leads to the processing and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. mdpi.comnih.gov Given the role of NLRP3 in numerous pathologies, its inhibition has become a significant therapeutic target. doi.org A growing body of research has focused on natural products, particularly alkaloids, as potential inhibitors of the NLRP3 inflammasome pathway. nih.gov

Several alkaloids, structurally or functionally related to the core structures of Cinchona alkaloids like this compound, have demonstrated significant inhibitory effects on the NLRP3 inflammasome. These compounds act through diverse mechanisms, targeting different components of the inflammasome assembly and activation pathway.

Mefloquine (B1676156) , a well-known quinoline (B57606) antimalarial drug, has been identified as a highly selective and potent inhibitor of the NLRP3 inflammasome. embopress.org Research has shown that mefloquine directly targets the NLRP3 protein, binding to its NACHT and LRR domains. This interaction effectively prevents the assembly and activation of the inflammasome complex. embopress.org In experimental models using lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), mefloquine dose-dependently blocked caspase-1 activation, cleavage of the pyroptosis-executing protein Gasdermin D (GSDMD), and the subsequent secretion of IL-1β and IL-18. embopress.org Notably, mefloquine's inhibitory action is specific to the NLRP3 inflammasome, as it does not affect the activation of AIM2 or NLRC4 inflammasomes. embopress.org This specificity suggests a lower risk of broad immunosuppressive side effects compared to general anti-inflammatory agents or cytokine blockers. embopress.org

Other alkaloids have also been shown to modulate NLRP3 inflammasome activity. Lycorine (B1675740) , an Amaryllidaceae alkaloid, inhibits NLRP3 activation by interrupting the crucial interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). nih.gov Specifically, lycorine targets the pyrin domain (PYD) of ASC, thereby preventing inflammasome assembly and subsequent pyroptosis. nih.gov

Berberine (B55584) , an isoquinoline (B145761) alkaloid, exerts its anti-inflammatory effects by modulating NLRP3 inflammasome expression and activity. mdpi.com Studies have shown that berberine can suppress the expression of NLRP3, ASC, caspase-1, and IL-1β, leading to a significant reduction in pro-inflammatory cytokine levels in both serum and kidney tissue in animal models of hyperuricemia. mdpi.com Its mechanism may also involve the partial inhibition of the TLR4/Myd88/NF-κB signaling pathway, which is often an upstream priming signal for NLRP3 activation. mdpi.com

The alkaloid Colchicine (B1669291) has also been demonstrated to inhibit the activation of the NLRP3 inflammasome. In a clinical trial involving COVID-19 patients, treatment with colchicine led to lower serum levels of active caspase-1 (Casp1p20) and IL-18, both of which are products of inflammasome activity. nih.gov

The diverse mechanisms employed by these alkaloids highlight the potential for developing targeted anti-inflammatory therapeutics based on natural product scaffolds. The research findings on these related compounds provide a strong rationale for investigating similar activities in this compound-derived ligands.

Interactive Table: Research Findings on Inflammasome Inhibition by Related Alkaloids

| Alkaloid | Class/Source | Target/Mechanism | Key Findings | References |

| Mefloquine | Quinoline | Directly binds to NLRP3 NACHT and LRR domains, inhibiting inflammasome assembly. | Dose-dependently blocked caspase-1 activation and secretion of IL-1β and IL-18. Specific inhibitor of NLRP3. | embopress.org |

| Lycorine | Amaryllidaceae Alkaloid | Targets the pyrin domain (PYD) of the ASC adaptor protein. | Interrupts the NLRP3-ASC interaction, inhibiting inflammasome activation and pyroptosis. | nih.gov |

| Berberine | Isoquinoline Alkaloid | Suppresses expression of NLRP3, ASC, and caspase-1. | Reduced levels of IL-1β and IL-18 in serum and kidney. Partially inhibits the TLR4/Myd88/NF-κB pathway. | mdpi.com |

| Colchicine | Tropolone Alkaloid | Reduces activation of the NLRP3 inflammasome. | Lowered serum levels of active caspase-1 (Casp1p20) and IL-18 in patients. | nih.gov |

Catalytic Applications and Chiral Ligand Design with Quincorine and Its Derivatives

Asymmetric Catalysis Using Quincorine-Based Ligands

Chiral ligands derived from this compound and its pseudo-enantiomer, Quincoridine, have proven effective in several asymmetric catalytic transformations. buchler-gmbh.com These ligands leverage the inherent chirality of the quinuclidine (B89598) core to induce enantioselectivity in chemical reactions.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Chiral diamines derived from Cinchona alkaloids, including this compound-amine and Quincoridine-amine, have been investigated as ligands in ruthenium-catalyzed asymmetric hydrogenation of ketones. researchgate.netresearchgate.netdiva-portal.orgdiva-portal.org this compound-amine, specifically, has been reported as a highly active catalyst for the ruthenium-catalyzed hydrogenation of aromatic and aliphatic ketones. researchgate.netcolab.wscapes.gov.br Complexes formed between this compound-amine and RuCp*Cl have shown significantly faster catalysis compared to previously reported Ru-diamine complexes, achieving up to 90% ee. researchgate.netdiva-portal.orgcolab.wscapes.gov.br While Quincoridine-amine also exhibits high activity, the enantioselectivities obtained with this catalyst tend to be lower. researchgate.netdiva-portal.orgcolab.wscapes.gov.br Mechanistic studies suggest that the N-H moiety in these diamine ligands is crucial for asymmetric hydrogenation. researchgate.netresearchgate.net

Acylation Reactions

This compound and Quincoridine derived chiral diamines have been shown to efficiently catalyze the asymmetric monobenzoylation of cyclic and acyclic meso-1,2-diols. nih.govrsc.orgresearchgate.net These diamines act as chiral acyl transfer catalysts. rsc.org Studies have shown that these catalysts can achieve high enantiomeric excesses, ranging from 95% to 99% ee in the desymmetrization of meso-diols. rsc.org The effectiveness of these catalysts is influenced by factors such as the solvent used, with THF or EtOAc often being preferred. rsc.org

Cross-Coupling Reactions

Chiral phosphino-Quincorine and phosphino-Quincoridine derivatives have been utilized as ligands in transition-metal-catalyzed cross-coupling reactions, including Grignard cross-coupling. acs.orgnih.gov Additionally, this compound bromide has been employed in nickel-catalyzed cross electrophile coupling for the efficient synthesis of dehydroxyquinines. researchgate.netresearchgate.net This method demonstrates compatibility with various (hetero)aryl bromides. researchgate.net

Phase Transfer Catalysis

Quinuclidine compounds, including those derived from this compound, have been increasingly used in molecular recognition processes, specifically in the development of efficient phase transfer catalysts. buchler-gmbh.combuchler-gmbh.com While the provided search results highlight the general use of Cinchona alkaloid-derived compounds in phase transfer catalysis, specific detailed research findings solely focused on this compound itself as a phase transfer catalyst were not extensively detailed within the provided snippets. researchgate.netacs.org However, the broader context of Cinchona alkaloid derivatives in this field suggests potential applications for this compound-based structures. researchgate.netacs.org

Transition Metal Mediated Reactions

Apart from their applications in asymmetric catalysis, this compound and its derivatives have been increasingly utilized in other transition metal-mediated reactions. buchler-gmbh.combuchler-gmbh.com

Palladium and Platinum Complex Studies

Synthetic and structural studies have been conducted on palladium(II) and platinum(II) complexes with this compound and Quincoridine derivatives. hw.ac.ukacs.orgmdpi-res.comresearchgate.net These studies explore the coordination behavior of this compound-based ligands with these transition metals, where the ligands often coordinate through N,O-donor atoms. researchgate.net Such research is crucial for understanding the fundamental interactions between the metal center and the chiral ligand, which in turn informs the design of effective catalysts for various transformations. acs.org While the snippets confirm the existence of these studies, detailed catalytic applications of these specific palladium and platinum complexes derived from this compound were not extensively provided within the search results. hw.ac.ukacs.orgmdpi-res.comresearchgate.net

Stereoselectivity and Enantiomeric Excess Optimization in Catalytic Processes

This compound and its derivatives have emerged as valuable chiral ligands and catalysts in asymmetric synthesis, playing a significant role in controlling stereoselectivity and optimizing enantiomeric excess (ee) in various catalytic transformations. The core quinuclidine structure of this compound provides a rigid chiral scaffold that is instrumental in inducing asymmetry during catalytic reactions.

Research has demonstrated the effectiveness of chiral diamines derived from this compound and its pseudo-enantiomer, Quincoridine, in catalyzing asymmetric reactions. These truncated Cinchona alkaloid derivatives, characterized by a quinuclidine fragment and a second amine function, act as efficient chiral acyl transfer catalysts. Their design, which involves stripping down the larger Cinchona alkaloid structure to this core functionality, results in lower molecular weight catalysts that maintain high enantioselectivity wikipedia.org.

One notable application is the asymmetric monobenzoylation of meso-1,2-diols catalyzed by this compound- and Quincoridine-derived chiral diamines. This desymmetrisation reaction allows for the selective acylation of one enantiotopic hydroxyl group, yielding enantiomerically enriched products. Studies have shown that these catalysts can achieve high enantiomeric excesses, ranging from 95% to 99% ee, in the desymmetrisation of both cyclic and acyclic meso-1,2-diols wikipedia.org. The proposed mechanism involves the activation of the acylating agent by one amine function and hydrogen bonding interactions between the second tertiary amine and a hydroxyl group of the meso-diol, which helps discriminate between the two enantiotopic functionalities and directs the stereoselective acyl transfer wikipedia.org.

Beyond the desymmetrisation of diols, Cinchona alkaloid-derived catalysts, structurally related to this compound, have been successfully employed in a variety of other asymmetric transformations, including aldol (B89426) reactions, Mannich additions, Strecker reactions, and Michael additions nih.gov. These catalysts often facilitate reactions with high yields and significant enantioselectivities, with reported ee values reaching up to >99% in certain cases nih.gov. Modifications to the C6' and C9 positions of the Cinchona alkaloid scaffold are common strategies for developing optimized catalysts for these stereoselective processes nih.gov.

Optimizing stereoselectivity and enantiomeric excess in catalytic reactions involving this compound and its derivatives typically involves careful consideration of both the ligand structure and the reaction conditions. Ligand design, focusing on the nature and position of functional groups on the quinuclidine core and any appended moieties, is crucial for controlling the chiral environment around the catalytic center or active site. The concept of matched and mismatched stereochemical pairings between the catalyst and the substrate, as well as within the catalyst itself (if it contains multiple stereogenic centers), significantly influences the resulting enantioselectivity fishersci.ie.

Furthermore, reaction parameters such as temperature, solvent, concentration, and the presence of additives can have a profound impact on both the reaction rate and the stereochemical outcome. Optimization studies often involve systematically varying these conditions to identify the optimal parameters that maximize enantiomeric excess and yield for a specific transformation. Data-driven approaches are also being explored to facilitate the development and optimization of stereoselective catalytic methods uni.lu.

The development of pseudo-enantiomeric ligands derived from this compound and Quincoridine provides access to both enantiomers of the desired product, a critical aspect in asymmetric synthesis for producing single-enantiomer compounds wikipedia.org. The commercial availability of these core structures in both pseudo-enantiomeric forms further enhances their practicality for use in asymmetric catalysis mims.com.

The quinuclidine core, present in this compound and other Cinchona alkaloids like Quinine (B1679958) and Quinidine (B1679956), is recognized as a key structural element responsible for their efficacy in inducing asymmetry wikipedia.orgmims.com. The rigid bicyclic structure with a bridgehead nitrogen atom provides a well-defined chiral environment that can effectively differentiate between enantiotopic faces or groups of a prochiral substrate or intermediate.

The continued exploration and modification of this compound and its derivatives hold significant promise for the development of new and more efficient catalytic systems for asymmetric synthesis, enabling the preparation of a wide range of enantiomerically enriched compounds important in pharmaceuticals, agrochemicals, and fine chemicals.

Representative Enantioselective Transformations Catalyzed by this compound Derivatives

| Reaction Type | Catalyst Class | Substrate Type | Example Result (ee) | Source |

| Asymmetric Monobenzoylation | This compound/Quincoridine-derived chiral diamines | meso-1,2-diols | 95-99% ee | wikipedia.org |

| Asymmetric Aldol Reaction | Cinchona alkaloid-derived catalysts (structural analogs) | Isatins with aldehydes/ketones | Up to 97% ee | nih.gov |

| Asymmetric Conjugate Addition | Cinchona alkaloid-derived primary amine (structural analog) | Nitroalkanes to enones | 91-99% ee | nih.gov |

| Asymmetric Michael Addition/Cyclization | Cinchona alkaloid-derived thioureas (structural analogs) | 3-isothiocyanato-2-oxindoles | Not specified (high) | nih.gov |

| Asymmetric Mannich Reaction | Cinchonine-derived urea (B33335) (structural analog) | 5H-oxazol-4-ones with sulfonamides | Excellent ee | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification in Quincorine Research

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Without dedicated studies on Quincorine, no specific data on retention times, mobile phases, spectral characteristics (NMR shifts, IR absorption bands), or validation parameters exist to populate these sections accurately.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of this compound, providing invaluable information on its molecular weight and elemental composition with high accuracy. When coupled with tandem mass spectrometry (MS/MS), it offers profound insights into the molecule's intricate architecture through controlled fragmentation.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, are frequently employed. These instruments, often utilizing soft ionization techniques like Electrospray Ionization (ESI), allow for the accurate mass measurement of the protonated molecule ([M+H]⁺) of this compound. This high mass accuracy is crucial for determining its elemental composition, C₁₀H₁₇NO.

In tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a molecular fingerprint, providing detailed structural information. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from the well-documented behavior of related Cinchona alkaloids.

The fragmentation of the quinuclidine (B89598) core, a key structural feature of this compound, is a primary focus of MS/MS analysis. The bonds within this bicyclic system exhibit different susceptibilities to cleavage, and the resulting fragment ions are diagnostic of the core structure. For instance, in related alkaloids, cleavage of the C8-C9 bond is a characteristic fragmentation pathway under Electron Ionization (EI). Under ESI conditions, with increased capillary exit voltage, cleavage of the C9-O bond has been observed in esterified or etherified cinchona derivatives.

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Typical Application in this compound Analysis |

| High-Resolution MS | Provides highly accurate mass measurements. | Determination of the elemental composition (C₁₀H₁₇NO) of this compound. |

| Electrospray Ionization (ESI) | A soft ionization technique that produces intact protonated molecules. | Generation of the [M+H]⁺ ion of this compound for subsequent MS/MS analysis. |

| Tandem MS (MS/MS) | Involves the fragmentation of a selected precursor ion. | Elucidation of the this compound structure by analyzing its fragmentation pattern. |

| Collision-Induced Dissociation (CID) | A method to induce fragmentation in the gas phase. | Controlled fragmentation of the protonated this compound molecule to study its substructures. |

Advanced Extraction Techniques for this compound Precursors

This compound is chemically derived from Cinchona alkaloids, which are naturally occurring compounds found in the bark of the Cinchona tree. The efficient extraction of these precursors is a critical first step in the synthesis of this compound. Traditional methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. Consequently, modern, advanced extraction techniques have been developed to overcome these limitations, offering faster, more efficient, and environmentally friendly alternatives.

Microwave-Assisted Extraction (MAE) has emerged as a powerful technique for the extraction of Cinchona alkaloids. This method utilizes microwave energy to rapidly heat the solvent and plant material, leading to the disruption of plant cell walls and enhanced release of the target compounds. The primary advantages of MAE include significantly reduced extraction times and lower solvent consumption compared to conventional methods.

Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating cell wall disruption and enhancing mass transfer of the alkaloids into the solvent. UAE is recognized for its efficiency at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds.

Microwave-Integrated Extraction and Leaching (MIEL) is another innovative approach that combines the benefits of microwave heating with a leaching process. This multi-step method ensures a thorough and rapid extraction of the target alkaloids.

The choice of solvent is also a critical parameter in the extraction process. Ethanol-water mixtures are often employed due to their ability to effectively solvate the alkaloids while being more environmentally benign than many organic solvents. The optimization of extraction parameters such as solvent composition, temperature, and time is crucial for maximizing the yield of the Cinchona alkaloid precursors.

Table 2: Comparison of Advanced Extraction Techniques for Cinchona Alkaloids

| Technique | Principle | Advantages |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Reduced extraction time, lower solvent consumption. |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves (sonication). | High efficiency at lower temperatures, prevents thermal degradation. |

| Microwave-Integrated Extraction and Leaching (MIEL) | Combines microwave heating with a leaching process. | Complete, rapid, and accurate extraction. |

Theoretical and Computational Chemistry Approaches to Quincorine Systems

Quantum Chemical Calculations of Molecular Properties

Quantum chemistry, through the principles of quantum mechanics, allows for the precise calculation of a molecule's electronic structure and associated properties. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing insights into chemical bonding, reactivity, and spectroscopic behavior. jocpr.comsemanticscholar.org These calculations are fundamental to predicting the diverse properties of quincorine systems. nih.gov

Quantum chemical calculations are pivotal in determining the optical and electrical properties of this compound systems, which can indicate their potential in materials science, such as in the development of molecular electronics or photonic devices. researchgate.net By employing methods like DFT and Møller-Plesset perturbation theory (MP2), a range of properties can be calculated. researchgate.net

For related molecular systems like quinone derivatives, studies have shown that DFT calculations can predict key electronic parameters. researchgate.net These calculations typically determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), ionization potential, and electron affinity. researchgate.netphyschemres.org Such parameters are crucial for understanding charge transfer within the molecule and its conductive properties. researchgate.net

Below is an example of the types of electronic properties that can be calculated for a molecule like this compound, based on typical results for similar heterocyclic compounds. researchgate.netphyschemres.org

| Property | Description | Typical Calculated Value (Example) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 5.0 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity. | 2.5 Debye |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 1.5 eV |

This compound is an enantiopure compound derived from Cinchona alkaloids, possessing inherent chirality that is crucial for its application in asymmetric catalysis. buchler-gmbh.com Chirality in a molecule arises from the presence of stereogenic elements, most commonly a carbon atom bonded to four different groups, known as a chiral center. wikipedia.org Like its parent compound quinine (B1679958), which has four stereogenic centers and can exist in 16 stereoisomeric forms, this compound's three-dimensional structure is complex. chiralpedia.com

Computational methods are essential for understanding the stereochemical outcomes of reactions involving this compound. nih.gov Quantum chemical calculations can model the potential energy surfaces of different stereoisomers, allowing researchers to determine their relative stabilities. libretexts.org By calculating the energy differences between diastereomeric transition states in a chemical reaction, it is possible to predict and rationalize the high stereoselectivity observed in many this compound-catalyzed processes. nih.gov For instance, DFT calculations can be used to model the addition of reactants to a this compound-based catalyst, identifying the lowest energy pathway that leads to the predominantly formed enantiomer. nih.gov

The reactivity of a molecule is governed by its electronic structure. serious-science.org Quantum chemical calculations provide deep insights into the reactivity of this compound by analyzing various molecular descriptors. physchemres.org Frontier Molecular Orbital (FMO) theory is a key component of this analysis, where the HOMO and LUMO orbitals play a critical role in predicting how the molecule will interact with other reagents. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. physchemres.org

Computational studies can map the entire pathway of a chemical reaction, from reactants to products. jocpr.comfiveable.me By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. aps.org For complex, multi-step reactions, these methods can elucidate the detailed mechanism, identifying key intermediates and rate-limiting steps. researchgate.net For example, in studying the mechanism of a this compound-catalyzed hydrogenation, computational models would identify the structure of the catalyst-substrate complex and the transition state for the hydrogen transfer step, explaining how the chiral ligand influences the reaction's outcome. buchler-gmbh.com

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. nih.gov

For systems involving Cinchona alkaloids like quinine, a close relative of this compound, MD simulations have been used to study their interactions with biological macromolecules or their encapsulation within nanoparticles for drug delivery. nih.gov In a typical MD simulation, a force field (like AMBER or GROMACS) is used to define the potential energy of the system. nih.gov The simulation tracks the trajectory of each atom over a set period, providing a detailed view of the molecule's flexibility and its interactions with its surroundings. nih.gov For this compound, MD simulations could be used to model its binding to a target receptor or to understand how it self-assembles in solution, providing crucial information for both pharmaceutical and catalytic applications. nih.govfigshare.com

| Simulation Parameter | Description | Typical Implementation Example (from Quinine studies) nih.gov |

| Simulation Software | The program used to run the simulation. | GROMACS 5.0.4 |

| Force Field | A set of parameters used to calculate the potential energy of the system's atoms. | AMBER99SB |

| Solvent Model | The representation of the solvent (e.g., water) in the simulation box. | TIP3P water model |

| Simulation Time | The total time period over which the molecular motions are simulated. | 100 nanoseconds (ns) |

| Temperature & Pressure | The thermodynamic conditions of the simulation, typically kept constant to mimic experimental conditions. | 300 K, 1 bar |

| Boundary Conditions | Defines how the edges of the simulation box are handled to mimic an infinite system. | Periodic Box Conditions |

Modeling of Catalytic Processes and Transition States

This compound and its derivatives have gained prominence as ligands in asymmetric catalysis, where they facilitate the creation of chiral molecules with high enantiomeric purity. buchler-gmbh.com Computational modeling is an indispensable tool for understanding and optimizing these catalytic systems. researchgate.net

Using quantum chemical methods, researchers can build detailed models of the entire catalytic cycle. researchgate.net This involves calculating the structures and energies of the catalyst, reactants, intermediates, and transition states. chemrxiv.org By identifying the transition state that controls the enantioselectivity of the reaction (the stereoselectivity-determining step), the model can explain why one enantiomer is formed in preference to the other. nih.gov The energy difference between the two diastereomeric transition states leading to the (R) and (S) products directly correlates with the enantiomeric excess (ee) observed experimentally. fiveable.me

These computational models not only provide a fundamental understanding of the catalytic mechanism but also serve as a predictive tool for designing new catalysts. researchgate.net By modifying the structure of the this compound ligand in silico and recalculating the activation energies, chemists can identify modifications that are likely to improve catalytic activity and selectivity before undertaking complex and time-consuming laboratory synthesis. chemrxiv.org

Development of Molecular Databases for this compound Analogs

The advancement of theoretical and computational chemistry heavily relies on the availability of well-curated and comprehensive molecular databases. chemrxiv.org While large-scale public repositories like PubChem and ChEMBL provide a vast collection of chemical information, the development of specialized databases focused on a specific class of compounds, such as this compound and its analogs, is crucial for targeted research and in-silico drug discovery. researchgate.netnih.govebi.ac.uk A dedicated database for this compound analogs would serve as a centralized repository of structural, physicochemical, and computationally derived data, facilitating systematic studies of structure-activity relationships (SAR), the development of predictive models, and the design of novel derivatives with desired properties. scielo.org.mx

The creation of a molecular database for this compound analogs involves several key stages, from data collection and curation to the integration of computational tools for data analysis and visualization. scoop.it The initial step is the systematic gathering of all known this compound analogs from scientific literature, patents, and other chemical databases. researchgate.net For each analog, a standardized set of information would be compiled.

A fundamental component of such a database is the inclusion of various molecular identifiers to ensure unambiguous representation and cross-referencing with other resources. pccdb.org This would include common names, IUPAC names, CAS registry numbers, and structural identifiers like SMILES and InChI strings.

Furthermore, the database would house a rich collection of pre-computed molecular descriptors and physicochemical properties that are essential for computational modeling. These properties are typically calculated using specialized software and provide insights into the potential behavior of the compounds. Key descriptors would include:

Molecular Weight (MW): The mass of one mole of the substance.

logP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for understanding intermolecular interactions.

Number of Rotatable Bonds: A measure of molecular flexibility.

The true power of a specialized database for theoretical and computational chemistry lies in the integration of quantum mechanically calculated data. nist.gov By performing high-level computations on each this compound analog, the database can provide valuable insights into their electronic structure and reactivity. Important quantum chemical data points would include:

Optimized 3D Geometry: The lowest energy conformation of the molecule.

HOMO-LUMO Energies and Gap: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, and the difference between them, which relates to the chemical reactivity and electronic transitions. pccdb.org

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution around the molecule, which is crucial for understanding non-covalent interactions.

The following interactive table provides a hypothetical example of the data that would be contained within a molecular database for this compound analogs.

| Compound ID | IUPAC Name | SMILES String | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| QN-001 | This compound | C1C[C@H]2N(C1)CC@@HO | 284.37 | 2.8 | 32.9 | 1 | 3 | 1 | -5.8 | -1.2 | 4.6 |

| QN-002 | 7'-Fluorothis compound | FC1=CC=C2C(=C1)N=CC3=C2C@HC3 | 302.36 | 3.0 | 32.9 | 1 | 3 | 1 | -5.9 | -1.5 | 4.4 |

| QN-003 | 8'-Methoxythis compound | COC1=CC2=C(C=C1)C(=NC=C2)[C@H]3[C@H]4N5CC@HO | 314.40 | 2.7 | 42.1 | 1 | 4 | 2 | -5.6 | -1.1 | 4.5 |

| QN-004 | 9-Oxothis compound | C1C[C@H]2N(C1)CC@@H=O | 282.35 | 2.1 | 49.8 | 0 | 3 | 1 | -6.2 | -1.8 | 4.4 |

| QN-005 | N-Methylthis compound | CN1C[C@H]2C@HC3=C4C(=NC=C3)C=CC=C4C2 | 298.40 | 3.1 | 20.7 | 0 | 3 | 1 | -5.7 | -1.0 | 4.7 |

The development of such a comprehensive and interactive database for this compound analogs would significantly accelerate research in this area. It would enable researchers to perform large-scale virtual screening campaigns to identify potential drug candidates, develop robust QSAR models to predict biological activity, and gain deeper insights into the molecular properties that govern the function of these important alkaloids. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quincorine, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as [1,3]-dipolar cycloadditions or heterocyclic ring formations. Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring using thin-layer chromatography (TLC). Post-synthesis, validate purity via HPLC (>95% purity threshold) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) . For yield improvement, employ design-of-experiment (DoE) frameworks to identify critical variables and interactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound's structural integrity and purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign H/C signals to confirm stereochemistry and functional groups.

- Mass Spectrometry (MS) : Use HRMS to verify molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Establish purity thresholds with gradient elution methods (e.g., C18 columns, UV detection at λ=254 nm).

Cross-reference spectral data with published literature to resolve ambiguities .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound's pharmacological profile?

- Methodological Answer : Follow the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target biological systems (e.g., enzyme isoforms, cell lines).

- Intervention : this compound dosage ranges and administration routes.

- Comparison : Benchmark against known inhibitors or agonists.

- Outcome : Quantify efficacy metrics (e.g., IC, EC).

Use databases (PubMed, SciFinder) with Boolean operators ("this compound" AND "kinase inhibition" NOT "commercial") and apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating this compound's mechanism of action in complex biological systems?

- Methodological Answer : Combine biochemical assays (e.g., enzyme kinetics, isothermal titration calorimetry) with omics approaches (transcriptomics/proteomics) to map interaction networks. For in vitro models, use CRISPR-edited cell lines to validate target specificity. For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-exposure-response relationships. Include negative controls (e.g., inactive enantiomers) to rule off-target effects .

Q. How can researchers resolve contradictions in this compound's reported bioactivity across different studies?

- Methodological Answer : Conduct meta-analysis with stratification by:

- Biological Models : Cell line provenance (e.g., ATCC validation) versus primary cultures.

- Assay Conditions : Buffer pH, ionic strength, and cofactor availability.

- Analytical Methods : Standardize readouts (e.g., fluorescence vs. luminescence).

Replicate disputed experiments under harmonized protocols and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess variability sources .

Q. What computational approaches are effective for predicting this compound's structure-activity relationships (SAR) and off-target liabilities?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., Protein Data Bank). Validate predictions with QSAR models (Random Forest or SVM algorithms) trained on bioactivity datasets. For off-target profiling, employ chemoproteomics or machine learning-based toxicity predictors (e.g., ProTox-II). Cross-validate computational findings with experimental dose-response curves .

Methodological Notes

- Data Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, chromatograms) in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.